Diheptyl(hexyl)oxo-lambda~5~-phosphane
Description
Diheptyl(hexyl)oxo-λ⁵-phosphane is an organophosphorus compound characterized by a pentavalent phosphorus center (λ⁵-phosphane) bonded to two heptyl groups, one hexyl group, and an oxo group. This structure places it within the broader class of λ⁵-phosphanes, which are notable for their diverse reactivity and applications in catalysis, material science, and medicinal chemistry.
Properties
CAS No. |
20612-62-8 |
|---|---|
Molecular Formula |
C20H43OP |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-[heptyl(hexyl)phosphoryl]heptane |
InChI |
InChI=1S/C20H43OP/c1-4-7-10-13-16-19-22(21,18-15-12-9-6-3)20-17-14-11-8-5-2/h4-20H2,1-3H3 |
InChI Key |
YZRIDXDKHCYHTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCP(=O)(CCCCCC)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diheptyl(hexyl)oxo-lambda~5~-phosphane typically involves the reaction of heptylmagnesium bromide with hexylphosphonic dichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Diheptyl(hexyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphine derivatives .
Scientific Research Applications
Diheptyl(hexyl)oxo-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diheptyl(hexyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares Diheptyl(hexyl)oxo-λ⁵-phosphane with key analogs:
Key Observations:
- Substituent Effects :
- Alkyl vs. Aryl : Long alkyl chains (heptyl/hexyl) in the target compound likely enhance lipid solubility and reduce crystallinity compared to aryl-substituted analogs like (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane . Aryl groups, however, improve thermal stability and π-π stacking capabilities.
- Oxo vs. Thioxo : The oxo group in Diheptyl(hexyl)oxo-λ⁵-phosphane may render it less electrophilic than thioxo-containing analogs, which exhibit higher reactivity in nucleophilic substitutions .
Physicochemical Properties
- Solubility: The dimethoxy and methylsulfanyl groups in Dimethoxy-(3-methyl-4-methylsulfanyl-phenoxy)-thioxo-λ⁵-phosphane increase solubility in polar solvents (e.g., acetone, DMSO) compared to the hydrophobic Diheptyl(hexyl)oxo-λ⁵-phosphane, which is more soluble in non-polar solvents like hexane .
- Volatility :
- Aryl-substituted λ⁵-phosphanes (e.g., (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane) exhibit lower volatility due to stronger intermolecular forces, whereas alkyl derivatives may volatilize at higher temperatures .
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